molecular formula C23H19ClN2O3 B5433483 2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B5433483
M. Wt: 406.9 g/mol
InChI Key: PNJVYSCHVDJLCH-RCCKNPSSSA-N
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Description

2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a synthetic organic compound It is characterized by the presence of a chloro group, a methoxyanilino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the following steps:

    Formation of the enone intermediate: This involves the reaction of an appropriate benzaldehyde with an acetophenone derivative under basic conditions to form the enone.

    Amination: The enone intermediate is then reacted with 4-methoxyaniline to form the corresponding anilino derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(2-furyl)-1-((4-methoxyanilino)carbonyl)vinyl)benzamide
  • 4-chloro-N-(1-((4-chloroanilino)carbonyl)-2-(2-furyl)vinyl)benzamide

Uniqueness

2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-29-18-13-11-17(12-14-18)25-23(28)21(15-16-7-3-2-4-8-16)26-22(27)19-9-5-6-10-20(19)24/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJVYSCHVDJLCH-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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